molecular formula C19H18N2O4 B11049233 5-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenyl)-1H-pyrazole

5-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B11049233
M. Wt: 338.4 g/mol
InChI Key: DVOUCXIFICMZGC-UHFFFAOYSA-N
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Description

4-[5-(8-METHOXY-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1H-PYRAZOL-4-YL]PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring, a pyrazole ring, and a phenyl methyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(8-METHOXY-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1H-PYRAZOL-4-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxin ring through a cyclization reaction. This is followed by the introduction of the pyrazole ring via a condensation reaction with appropriate hydrazine derivatives. The final step involves the etherification of the phenyl group with methanol under acidic conditions to form the methyl ether.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[5-(8-METHOXY-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1H-PYRAZOL-4-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinones, while reduction could produce alcohols or amines

Scientific Research Applications

4-[5-(8-METHOXY-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1H-PYRAZOL-4-YL]PHENYL METHYL ETHER has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[5-(8-METHOXY-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1H-PYRAZOL-4-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(8-METHOXY-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1H-PYRAZOL-4-YL]PHENYL METHYL ETHER is unique due to its combination of a benzodioxin ring, a pyrazole ring, and a phenyl methyl ether group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

5-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)-4-(4-methoxyphenyl)-1H-pyrazole

InChI

InChI=1S/C19H18N2O4/c1-22-14-5-3-12(4-6-14)15-11-20-21-18(15)13-9-16(23-2)19-17(10-13)24-7-8-25-19/h3-6,9-11H,7-8H2,1-2H3,(H,20,21)

InChI Key

DVOUCXIFICMZGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(NN=C2)C3=CC4=C(C(=C3)OC)OCCO4

Origin of Product

United States

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